lambda-Cyhalothrin

描述

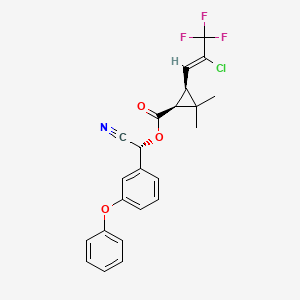

Structure

3D Structure

属性

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-RDDWSQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032559, DTXSID801033434 | |

| Record name | lambda-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

91465-08-6, 76703-65-6 | |

| Record name | λ-Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91465-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | lambda-Cyhalothrin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lambda-Cyhalothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091465086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lambda-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .LAMBDA.-CYHALOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44TGV333K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .LAMBDA.-CYHALOTHRIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375WQ7596S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular and Cellular Mechanisms of Action

Neurophysiological Disruption via Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral transmembrane proteins essential for the initiation and propagation of action potentials in neurons. nih.gov These channels open in response to membrane depolarization, allowing an influx of sodium ions that leads to the rising phase of the action potential. nih.gov Shortly after opening, they enter a fast-inactivated state, which is crucial for terminating the action potential. nih.gov Lambda-cyhalothrin, like other pyrethroids, disrupts this finely regulated process. nih.gov

This compound preferentially binds to the open state of voltage-gated sodium channels. nih.gov This binding stabilizes the open conformation of the channel, leading to a delay in both deactivation (closing of the activation gate) and inactivation. pnas.org The interaction is stereospecific, with certain isomers of pyrethroids showing high activity while others are largely inactive. nih.gov Inactive isomers can competitively bind to the same sites, preventing the action of active isomers. nih.gov

The binding of this compound modifies the gating kinetics of the sodium channel, resulting in a prolonged influx of sodium ions. nih.gov This is observed as a large, steady-state sodium current during depolarization and a slowly decaying tail current upon repolarization. nih.gov This altered ion flow is the fundamental mechanism behind the neurotoxicity of pyrethroids. researchgate.net

Binding and Gating Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Preferred Channel State for Binding | Open State | nih.gov |

| Effect on Channel Deactivation | Inhibition/Delay | pnas.org |

| Effect on Channel Inactivation | Inhibition/Delay | nih.govpnas.org |

| Resulting Sodium Current | Prolonged influx, large steady-state current, and slow tail current | nih.gov |

The prolonged activation of sodium channels caused by this compound leads to a state of hyperexcitability in the insect's nervous system. This results in repetitive nerve discharges and a subsequent blockage of nerve impulse transmission. mdpi.com A key characteristic of this neurotoxic action is the rapid onset of paralysis, often referred to as "knockdown". mdpi.com This state of paralysis ultimately leads to the death of the insect. researchgate.net The effectiveness of this compound is underscored by its ability to cause 100% mortality in mosquito larvae at specific concentrations. researchgate.net

Secondary and Off-Target Molecular Interactions

Beyond its primary target, this compound can interact with other molecular components, leading to secondary toxic effects, particularly in non-target organisms.

Studies have shown that this compound can interfere with the cholinergic system, which is critical for neurotransmission in a wide range of organisms. nih.gov

Research on developing rats has demonstrated that exposure to this compound can lead to a decreased expression of choline (B1196258) acetyltransferase (ChAT). nih.gov ChAT is the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of ChAT activity can lead to a downregulation of muscarinic-cholinergic receptors, which may impair cognitive functions such as learning. nih.govscispace.com

This compound has also been shown to modulate the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine in the synaptic cleft. nih.gov Studies in rats have reported a decreased expression of AChE following exposure to this compound. nih.gov In contrast, some studies on insect larvae have reported a non-significant increase in AChE activity. researchgate.net In honey bee larvae, pupae, and newly emerged bees, this compound induced significant changes in AChE activity. nih.gov The modulation of AChE activity can disrupt the normal termination of cholinergic neurotransmission. researchgate.net

Effects of this compound on Cholinergic System Enzymes in Non-Target Organisms

| Enzyme | Organism | Observed Effect | Reference |

|---|---|---|---|

| Choline Acetyltransferase (ChAT) | Developing Rats | Decreased expression | nih.gov |

| Acetylcholinesterase (AChE) | Developing Rats | Decreased expression | nih.gov |

| Culex quinquefasciatus Larvae | Non-significant increase in activity | researchgate.net | |

| Honey Bees (Larvae, Pupae, Adults) | Significant changes in activity | nih.gov |

Impact on Muscarinic-Cholinergic Receptor Binding

While this compound is known to induce broad neurotoxic effects, including alterations in the cholinergic system, specific research detailing its direct binding affinity and impact on muscarinic-cholinergic receptors is not extensively documented in the reviewed scientific literature. The primary mechanism of pyrethroid neurotoxicity is generally attributed to the disruption of voltage-gated sodium channels. orst.eduorst.edu However, the downstream consequences of this primary action can lead to broader neurotransmitter system dysregulation.

Alterations in Monoaminergic Neurotransmitter Systems

This compound has been shown to selectively alter central nervous system monoaminergic neurotransmitters, specifically causing injury to dopaminergic and serotoninergic pathways. researchgate.netnih.gov Studies in rats have demonstrated that exposure to this compound leads to a decrease in dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) content, with the most significant reductions observed in the hippocampus and prefrontal cortex. nih.gov These changes are accompanied by significant modifications in the expression of genes crucial for the regulation of these pathways. researchgate.netnih.gov

Dopaminergic Pathway Modulation (e.g., Dat1, Drd1, Drd2 gene expression)

Exposure to this compound significantly modulates the dopaminergic system at the genetic level. researchgate.net In key brain regions like the hippocampus and prefrontal cortex, it has been observed to alter the mRNA levels of genes critical to dopamine signaling. nih.gov Specifically, prenatal exposure in rats has been shown to decrease the mRNA and protein levels of dopamine D2 receptors (DA-D2) in the corpus striatum. nih.gov This is consistent with findings of decreased binding of ligands that label DA-D2 receptors. nih.govnih.gov Research has also identified down-regulation of the dopamine receptor genes Drd1 and Drd2, alongside an up-regulation of the dopamine transporter gene Dat1. researchgate.netnih.gov

| Gene | Name | Effect of this compound Exposure | Brain Region(s) | Source(s) |

|---|---|---|---|---|

| Dat1 | Dopamine Transporter | Up-regulation of mRNA levels | Hippocampus, Prefrontal Cortex | researchgate.netnih.gov |

| Drd1 | Dopamine Receptor D1 | Down-regulation of mRNA levels | Hippocampus, Prefrontal Cortex | researchgate.netnih.gov |

| Drd2 | Dopamine Receptor D2 | Down-regulation of mRNA levels | Hippocampus, Prefrontal Cortex | researchgate.netnih.govnih.gov |

Serotoninergic Pathway Modulation (e.g., SERT, 5-HT1A, 5-HT2A gene expression)

The serotoninergic system is also a significant target of this compound's neurotoxic effects. nih.gov Studies have identified alterations in the binding of ligands to serotonin-2A receptors in the frontal cortex following exposure. nih.govresearchgate.net At the genetic level, this compound modifies the mRNA levels of the serotonin transporter gene (SERT) and serotonin receptor genes (5-HT1A and 5-HT2A) in the hippocampus and prefrontal cortex. researchgate.netnih.gov Specifically, research has shown a down-regulation of SERT and 5-HT1A mRNA levels, while the expression of the 5-HT2A receptor gene has been shown to be either down-regulated or up-regulated depending on the specific experimental context. researchgate.netnih.gov

| Gene | Name | Effect of this compound Exposure | Brain Region(s) | Source(s) |

|---|---|---|---|---|

| SERT | Serotonin Transporter | Down-regulation of mRNA levels | Hippocampus, Prefrontal Cortex | researchgate.netnih.gov |

| 5-HT1A | 5-HT Receptor 1A | Down-regulation of mRNA levels | Hippocampus, Prefrontal Cortex | researchgate.netnih.gov |

| 5-HT2A | 5-HT Receptor 2A | Down-regulation/Up-regulation of mRNA levels | Hippocampus, Prefrontal Cortex | researchgate.netnih.govnih.gov |

Oxidative Stress Induction as a Mechanism of Cellular Toxicity

A primary mechanism underlying the cytotoxicity of this compound is the induction of oxidative stress. researchgate.netnih.gov This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The lipophilic nature of this compound facilitates its accumulation in biological membranes, leading to the generation of ROS and subsequent oxidative damage. gsconlinepress.com This oxidative stress is a key factor in the various forms of organ damage, including hepatotoxicity, nephrotoxicity, and neurotoxicity, observed in non-target organisms. researchgate.net

Mitochondrial Damage and Dysregulation

Mitochondria are primary targets of this compound-induced oxidative stress. nih.govresearchgate.net The accumulation of ROS can trigger mitochondrial dysfunction. researchgate.net This damage to mitochondrial compartments is considered a principal cause of the broader toxicities associated with the compound. researchgate.net Studies have confirmed mitochondrial dysfunction through significant decreases in the activities of key mitochondrial enzymes such as NADH dehydrogenase. researchgate.net

| Biomarker | Indication | Effect of this compound Exposure | Source(s) |

|---|---|---|---|

| Malondialdehyde (MDA) | Lipid Peroxidation | Significant Increase | nih.gov |

| Protein Carbonyl (PCO) | Protein Oxidation | Significant Increase | researchgate.netnih.gov |

Modulation of Antioxidant Enzyme Systems (SOD, Catalase, GSH-Px)

This compound exposure has been shown to induce oxidative stress by altering the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. This system relies on several key enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), to neutralize harmful free radicals. Research indicates that this compound can significantly modulate the activity of these enzymes, although the specific effects can vary depending on the organism, tissue, and developmental stage.

Conversely, studies on honey bee (Apis mellifera) larvae have shown different responses. While SOD activity significantly decreased in larvae exposed to this compound, it showed a significant increase in the subsequent pupal and newly emerged bee stages. nih.gov Furthermore, catalase (CAT) activity in the larvae was observed to be significantly higher compared to control groups. nih.gov These findings suggest a complex and dynamic response to this compound, potentially reflecting different metabolic and developmental processes at various life stages.

The modulation of these antioxidant enzymes is a critical aspect of this compound's toxicity. The disruption of this primary defense mechanism can lead to cellular damage, contributing to the broader toxic effects of the compound. nih.gov

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Enzyme | Organism/Tissue | Observed Effect | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Rat Brain | Dose-dependent decrease | ijcrt.org |

| Superoxide Dismutase (SOD) | Rat Kidney | Significant decrease | nih.gov |

| Superoxide Dismutase (SOD) | Honey Bee Larvae | Significant decrease | nih.gov |

| Superoxide Dismutase (SOD) | Honey Bee Pupae & Newly Emerged Bees | Significant increase | nih.gov |

| Catalase (CAT) | Rat Brain | Dose-dependent decrease | ijcrt.org |

| Catalase (CAT) | Rat Kidney | Significant decrease | nih.gov |

| Catalase (CAT) | Honey Bee Larvae | Significant increase | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Rat Kidney | Significant decrease | nih.gov |

Calcium Homeostasis Disruption in Neural Cells

This compound is known to exert neurotoxic effects, and a key mechanism underlying this toxicity is the disruption of calcium homeostasis in neural cells. nih.gov Calcium ions (Ca2+) are crucial second messengers in neurons, regulating a wide array of cellular processes. nih.govnih.gov The precise control of intracellular calcium concentration ([Ca2+]i) is therefore vital for normal neuronal function. nih.gov

Research has demonstrated that this compound can induce a significant elevation in the intracellular calcium concentration in various neuronal cell types. nih.gov In normal human astrocytes, this compound has been shown to cause a rise in [Ca2+]i by promoting Ca2+ entry from the extracellular space and triggering its release from intracellular stores, specifically the endoplasmic reticulum. nih.gov The entry of extracellular Ca2+ is thought to occur via store-operated Ca2+ channels. nih.gov This influx, combined with the release from internal stores, leads to a sustained increase in cytosolic calcium levels, overwhelming the cell's capacity to restore basal concentrations. nih.govmdpi.com

The sustained elevation of intracellular calcium is a potent trigger for apoptosis, or programmed cell death, in neurons. researchgate.net Mitochondria play a central role in this process. researchgate.net An excessive influx of Ca2+ into the mitochondria can trigger the opening of the mitochondrial permeability transition pore (PTP), leading to the release of pro-apoptotic factors into the cytoplasm. researchgate.netucsd.edu

In the case of this compound-induced neurotoxicity, the disruption of Ca2+ homeostasis directly activates mitochondrial apoptotic pathways. nih.gov Studies in human astrocytes have shown that this compound exposure leads to the regulation of key apoptotic proteins. This includes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. nih.gov This shift in balance favors mitochondrial membrane permeabilization and the subsequent release of cytochrome c. The released cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis. nih.govucsd.edu

The critical role of calcium in this process is highlighted by the finding that chelating intracellular Ca2+ with agents like BAPTA-AM can significantly inhibit the this compound-activated mitochondrial apoptotic pathway and protect the cells from cytotoxicity. nih.gov

Table 2: this compound and Calcium-Activated Mitochondrial Apoptosis in Neural Cells

| Event | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| [Ca2+]i Elevation | Influx of extracellular Ca2+ and release from the endoplasmic reticulum. | Store-operated Ca2+ channels, Voltage-gated Ca2+ channels | nih.govnih.gov |

| Mitochondrial Ca2+ Overload | Excessive uptake of Ca2+ by mitochondria. | Mitochondrial Calcium Uniporter (MCU) | researchgate.net |

| Apoptotic Protein Regulation | Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. | Bax (upregulated), Bcl-2 (downregulated) | nih.gov |

| Caspase Activation | Sequential activation of initiator and effector caspases. | Caspase-9, Caspase-3 | nih.gov |

| Apoptosis | Execution of programmed cell death. | nih.gov |

Insecticide Resistance: Mechanisms, Evolution, and Management Strategies

Genetics and Inheritance of Lambda-Cyhalothrin Resistance

Resistance to this compound is often a heritable trait, passed down through generations. The genetic basis can involve mutations in specific genes or the combined effect of multiple genes.

Knockdown Resistance (kdr) Mutations in Voltage-Gated Sodium Channels

One of the primary mechanisms of resistance to pyrethroids like this compound is target-site insensitivity, often referred to as knockdown resistance (kdr). This occurs due to mutations in the gene encoding the voltage-gated sodium channel (VGSC), the primary target of pyrethroids. These mutations alter the structure of the sodium channel, reducing the binding affinity of the insecticide and thus impairing its neurotoxic effect. mdpi.comnih.govresearchgate.net

Several specific point mutations within the VGSC gene have been associated with this compound resistance in various insect species. Notable examples include mutations at positions 1534, 1016, and 419.

The F1534C mutation, a substitution of phenylalanine (F) with cysteine (C) at position 1534, has been frequently found in resistant mosquito populations, such as Aedes aegypti, and is correlated with elevated LC50 values to pyrethroid insecticides. mdpi.comveterinaryworld.org This mutation is often present at high frequencies in field populations, sometimes even fixed, suggesting a significant role in resistance development, potentially initially driven by exposure to Type I pyrethroids or DDT, with cross-resistance extending to Type II pyrethroids like this compound. plos.orgnih.govnih.gov

The V1016I mutation, a substitution of valine (V) with isoleucine (I) at position 1016, is another key kdr mutation linked to this compound resistance in Aedes aegypti. mdpi.complos.orgresearchgate.net Studies have shown a positive association between the frequency of the 1016I allele and increased this compound resistance. researchgate.netplos.org This mutation may confer resistance more effectively when present in combination with other mutations like F1534C. researchgate.net

The V419L mutation, a substitution of valine (V) with leucine (B10760876) (L) at position 419, has also been implicated in this compound resistance, particularly in Aedes aegypti populations. mdpi.complos.orgnih.gov Research in Colombian Aedes aegypti populations found a positive association between the V419L mutation and this compound resistance. nih.gov

The co-occurrence and synergistic effects of these mutations can lead to higher levels of resistance. For instance, the combination of V410L, V1016I, and F1534C alleles has been suggested to enhance resistance compared to individual mutations. mdpi.com

Here is a table summarizing the key kdr mutations discussed:

| Mutation | Amino Acid Change | Position | Associated Species (Examples) | Reference |

| F1534C | Phenylalanine to Cysteine | 1534 | Aedes aegypti | mdpi.comveterinaryworld.org |

| V1016I | Valine to Isoleucine | 1016 | Aedes aegypti | mdpi.complos.orgresearchgate.net |

| V419L | Valine to Leucine | 419 | Aedes aegypti | mdpi.complos.orgnih.gov |

Polygenic Inheritance and Autosomal Traits in Resistant Strains

This compound resistance is often not controlled by a single gene but rather by multiple genes, a phenomenon known as polygenic inheritance. mdpi.comoup.combioone.orgoup.comresearchgate.netcsic.esresearchgate.net Studies on various insect species, including Spodoptera frugiperda, Ceratitis capitata, and Grapholita molesta, have indicated that resistance to this compound is a polygenic trait. mdpi.comoup.combioone.orgoup.comresearchgate.netcsic.esnih.gov

Furthermore, genetic analysis of resistance in these species has frequently shown that the resistance trait is autosomal, meaning the genes responsible are located on non-sex chromosomes. mdpi.comoup.comoup.comresearchgate.netcsic.esnih.govnih.gov The inheritance pattern can be incompletely dominant, where heterozygotes show an intermediate level of resistance compared to susceptible and resistant homozygotes. oup.combioone.orgoup.comnih.govnih.govoup.comoup.com For example, studies on Spodoptera frugiperda and Musca domestica have concluded that this compound resistance is autosomal, incompletely dominant, and polygenic. oup.combioone.orgnih.govnih.govoup.comoup.com In Ceratitis capitata, resistance has been demonstrated to be autosomal, completely dominant, and polygenic. mdpi.comcsic.esresearchgate.net

Data from studies on Spodoptera frugiperda illustrate the polygenic nature, where differences between observed and expected mortality in backcross populations suggest polygenic inheritance. oup.combioone.orgoup.comoup.com

Realized Heritability (h²) of Resistance

Realized heritability (h²) is a measure of the proportion of the observed phenotypic variation in resistance that is due to additive genetic factors and thus can be passed on to the next generation through selection. Studies on this compound resistance have estimated realized heritability in different insect species.

In Spodoptera frugiperda, a study found a realized heritability (h²) of 0.11 after 21 generations of selection with this compound, where the resistant strain developed a 171.11-fold resistance. nih.gov Another study on Spodoptera frugiperda reported a very high realized heritability (h²) of 0.88 in a selected strain. oup.comoup.comoup.comresearchgate.net In Musca domestica, the heritability of this compound resistance was found to be 0.20. nih.gov

These heritability values indicate that selection pressure from this compound application can lead to a significant increase in resistance in subsequent generations.

Here is a table summarizing reported realized heritability values:

| Species | Realized Heritability (h²) | Resistance Increase (Fold) | Selection Generations | Reference |

| Spodoptera frugiperda | 0.11 | 171.11 | 21 | nih.gov |

| Spodoptera frugiperda | 0.88 | Not specified in snippet | Not specified in snippet | oup.comoup.comoup.comresearchgate.net |

| Musca domestica | 0.20 | 113.57 | 11 | nih.gov |

Metabolic Resistance Mechanisms

In addition to target-site resistance, increased metabolic detoxification of this compound by insect enzymes is a significant resistance mechanism. This involves the breakdown of the insecticide molecule into less toxic compounds.

Cytochrome P450 Monooxygenases (CYP450) Overexpression and Activity

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a crucial role in the metabolism of xenobiotics, including insecticides. Overexpression and increased activity of certain CYP450 enzymes are commonly associated with metabolic resistance to this compound. mdpi.complos.orgnih.govmdpi.comnih.govcsic.esacs.orgnih.govplos.orglstmed.ac.ukbiorxiv.orgresearchgate.netcambridge.orgnih.gov

Studies have demonstrated that resistant insect strains exhibit significantly increased CYP450 enzyme activity compared to susceptible strains. nih.govplos.orgnih.gov This elevated activity leads to enhanced detoxification of this compound. For example, research on Spodoptera frugiperda has shown that P450 enzyme activity is significantly increased in this compound-resistant strains, and the P450 inhibitor piperonyl butoxide (PBO) significantly enhances this compound toxicity in these strains. nih.gov

Overexpression of specific CYP450 genes has been identified in various this compound-resistant insects. In Ceratitis capitata, overexpression of the CcCYP6A51 gene has been linked to P450-mediated metabolic resistance. mdpi.comcsic.esresearchgate.net Functional validation studies have confirmed the ability of this enzyme to metabolize pyrethroids and confer a resistant phenotype. mdpi.comresearchgate.net In Helicoverpa armigera, overexpression of multiple P450 genes, including CYP6AE11, has been found to contribute to this compound resistance. acs.org Similarly, in Apolygus lucorum, several overexpressed CYP450 genes are involved in resistance. plos.orgcambridge.orgnih.gov In Cydia pomonella, functional redundancy and overexpression of genes in the CYP9A subfamily have been shown to confer resistance. biorxiv.org

The level of overexpression of specific CYP450 genes can vary. For instance, CYP6AE11 was found to be overexpressed by 59-fold in a resistant strain of Helicoverpa armigera. acs.org

Metabolic resistance mediated by CYP450s can also contribute to cross-resistance to other insecticides that are metabolized by the same enzymes. mdpi.comnih.govresearchgate.net

Here is a table summarizing examples of CYP450 involvement in this compound resistance:

| Species | Key CYP450 Genes Involved (Examples) | Fold Overexpression (if reported) | Reference |

| Spodoptera frugiperda | CYP337B5, CYP321B1 | Not specified in snippet | nih.gov |

| Ceratitis capitata | CcCYP6A51 | 13-18 | mdpi.comcsic.esnih.govresearchgate.net |

| Helicoverpa armigera | CYP6AE11, other CYP6 and CYP9 genes | 59 (CYP6AE11) | acs.org |

| Apolygus lucorum | Multiple CYP450 genes | Not specified in snippet | plos.orgcambridge.orgnih.gov |

| Cydia pomonella | CYP9A120, CYP9A121, CYP9A122 | Overexpressed | biorxiv.org |

| Anopheles funestus | CYP6M7 | Most overexpressed | lstmed.ac.uk |

Cross-Resistance Profiles to Other Insecticides

Cross-resistance occurs when a pest population resistant to one insecticide also exhibits resistance to other insecticides, often those with a similar mode of action or that are metabolized by the same enzymes. nih.govscialert.net this compound is a Type II pyrethroid. herts.ac.ukmdpi.com Resistance to this compound frequently confers cross-resistance to other pyrethroid insecticides due to similar target sites (voltage-gated sodium channels) and shared metabolic detoxification pathways. mdpi.comscialert.netmontana.edu For instance, Helicoverpa armigera populations selected for this compound resistance showed positive cross-resistance to other tested pyrethroids like fenvalerate, cypermethrin, and deltamethrin (B41696). scialert.net In Aedes aegypti, a this compound resistant line showed cross-resistance to permethrin (B1679614) (another pyrethroid) but not to organophosphate insecticides like temephos (B1682015) and malathion. univalle.edu.co

However, the extent of cross-resistance can vary depending on the insect species and the specific resistance mechanisms involved. In Spodoptera frugiperda, this compound resistant strains showed no significant cross-resistance to the majority of tested insecticides from different chemical classes. nih.gov Similarly, a this compound selected population of Musca domestica showed low cross-resistance to bifenthrin (B131952) (a pyrethroid) and very low cross-resistance to insecticides from other classes like methomyl, indoxacarb, and fipronil. nih.govnih.gov In Lygus pratensis, selection with this compound induced low cross-resistance to imidacloprid. researchgate.net The simultaneous use of this compound and deltamethrin is discouraged in Ceratitis capitata due to the risk of cross-resistance. csic.es

Here is a table summarizing observed cross-resistance profiles in this compound resistant populations:

| Insect Species | Insecticides Showing Cross-Resistance (relative to this compound resistance) | Insecticides Showing No/Very Low Cross-Resistance | Source |

| Helicoverpa armigera | Fenvalerate, Cypermethrin, Deltamethrin, Betacyfluthrin (Pyrethroids) | Endosulfan | scialert.net |

| Aedes aegypti | Permethrin (Pyrethroid) | Temephos, Malathion (Organophosphates) | univalle.edu.co |

| Spodoptera frugiperda | Moderate to Deltamethrin and Indoxacarb, Low to Chlorpyrifos | Majority of tested insecticides | nih.govresearchgate.net |

| Musca domestica | Low to Bifenthrin (Pyrethroid) | Methomyl, Imidacloprid, Fipronil | nih.govnih.gov |

| Lygus pratensis | Low to Imidacloprid | researchgate.net | |

| Ceratitis capitata | Deltamethrin (risk of cross-resistance) | Spinosad (rotation advisable) | csic.esnih.gov |

| Alfalfa weevil | Zeta-cypermethrin (likely), Permethrin (variable/limited potential) | montana.edu |

Advanced Methodologies for Resistance Detection and Characterization

Understanding the molecular basis of this compound resistance is crucial for developing effective management strategies. Advanced molecular techniques provide powerful tools to identify the genes and pathways involved in resistance.

RNA Sequencing (RNA-seq) for Gene Expression Profilingresearchgate.net

RNA sequencing (RNA-seq) is a high-throughput technology used to analyze the transcriptome of an organism, providing a comprehensive profile of gene expression levels. In the study of this compound resistance, RNA-seq has been instrumental in identifying differentially expressed genes (DEGs) in resistant insect populations compared to susceptible ones. This approach can reveal the upregulation of genes encoding detoxification enzymes or other proteins contributing to resistance.

For instance, RNA-seq analysis of Aedes aegypti mosquitoes highly resistant to this compound, where classical kdr mutations or altered activity of selected metabolic enzymes were not the primary factors, identified differentially expressed genes that might contribute to the resistance phenotype. mdpi.comresearchgate.net Studies have shown upregulation of genes like CYP6CB1 in this compound-resistant Ae. aegypti strains, a gene also implicated in deltamethrin resistance. mdpi.com Similarly, transcriptome analysis in Triatoma dimidiata resistant to this compound revealed differentially regulated genes, with gene enrichment analysis indicating the positive regulation of transcripts related to detoxifying enzymes and mitochondrial proteins potentially playing a significant role in resistance. nih.gov In Lygus pratensis, integrated transcriptome and proteome analysis of this compound-resistant strains identified numerous differentially expressed genes and proteins, with the CYP6A13 gene being significantly upregulated at both transcriptional and translational levels. mdpi.comnih.gov

Data from RNA-seq studies can be presented in tables showing fold changes in gene expression for specific genes or gene families in resistant versus susceptible strains.

| Gene Family/Gene | Insect Species | Fold Change (Resistant vs Susceptible) | Potential Role in Resistance | Source |

| CYP6CB1 | Aedes aegypti | Upregulated | Metabolic detoxification | mdpi.com |

| Detoxifying enzymes, Mitochondrial proteins | Triatoma dimidiata | Positively regulated | Metabolic detoxification, Energy metabolism | nih.gov |

| CYP6A13 | Lygus pratensis | Significantly upregulated | Metabolic detoxification | mdpi.comnih.gov |

| CYP321A7 | Spodoptera frugiperda | Overexpressed (25.38-fold to 63.80-fold) | Metabolic detoxification | nih.gov |

| CYP9A61, CYP9A120, CYP9A121, CYP9A122 | Cydia pomonella | Induced/Overexpressed | Metabolic detoxification | researchgate.net |

| UGT2B13, UGT2C1 | Rhopalosiphum padi | Relatively higher in gut | Metabolic detoxification | nih.gov |

RNA Interference (RNAi) for Gene Function Validationnih.gov

RNA interference (RNAi) is a molecular technique used to silence the expression of specific genes, allowing researchers to investigate the function of those genes. In the context of insecticide resistance, RNAi is invaluable for validating the role of candidate genes identified through studies like RNA-seq. By silencing a suspected resistance gene in a resistant insect, researchers can determine if the insect's susceptibility to this compound increases, thereby confirming the gene's involvement in the resistance phenotype.

Studies have utilized RNAi to confirm the contribution of specific genes to this compound resistance. For example, knockdown of the CYP321A7 gene by RNA interference in Spodoptera frugiperda significantly increased susceptibility to this compound, indicating its role in detoxification. nih.gov Similarly, RNAi was performed to verify the function of the differentially expressed gene CYP304A1 in Bactrocera dorsalis, confirming its association with metabolic resistance to this compound and spinosad. schweizerbart.de In Rhopalosiphum padi, RNA interference of UGT2B13 or UGT2C1 genes significantly decreased the content of UGTs and increased mortality upon exposure to this compound, providing evidence for the involvement of these UGTs in resistance. nih.gov RNAi has also been used to demonstrate that knockdown of CYP9A120 and CYP9A121 in Cydia pomonella increased the susceptibility of larvae to this compound, highlighting the functional redundancy and metabolic preference of CYP9A subfamily members in conferring resistance. researchgate.net

Resistance Management Strategies in Agricultural and Public Health Contexts

Effective management of this compound resistance is essential for preserving its utility in controlling insect pests and disease vectors. Strategies involve a combination of approaches aimed at reducing selection pressure and mitigating the spread of resistant populations.

Integrated Pest Management (IPM) Approachesfbn.com

Integrated Pest Management (IPM) is a holistic approach that combines various pest control tactics to manage pest populations while minimizing economic, health, and environmental risks. For this compound, integrating its use within an IPM framework is crucial for delaying resistance development. IPM strategies can include cultural practices, biological control, and the judicious use of insecticides based on monitoring and economic thresholds. fbn.comirac-online.org

Within an IPM framework, this compound should be used strategically, often as a component rather than the sole method of control. fbn.com This involves applying insecticides only when pest populations exceed economic threshold levels, minimizing non-target impact and preserving beneficial insects. pomais.com Scouting and monitoring tools, such as pheromone traps or sticky cards, can guide the timing of sprays. pomais.com

Rotation and Combination of Insecticides

Rotating or combining insecticides with different modes of action is a cornerstone of resistance management. This compound belongs to the Group 3A (pyrethroid) insecticide class, which targets sodium channels. fbn.compomais.comepa.gov To prevent or delay resistance, it is recommended to rotate this compound with insecticides from different mode-of-action groups that control the same pests. pomais.comepa.gov Examples of insecticide classes for rotation or combination include neonicotinoids (Group 4A), organophosphates (Group 1B), or biopesticides. pomais.com Tank mixtures with insecticides from a different group that are equally effective on the target pest can also be used where permitted. epa.gov Combining insecticides with complementary modes of action can enhance control efficacy and simultaneously reduce the selection pressure for resistance to any single compound. researchgate.netpomais.com However, it is important to consider potential cross-resistance issues between the components of a mixture. epa.gov The resistance management benefits of a mixture are greatest when the components have similar periods of residual activity. epa.gov Studies have shown that the rotation of this compound and spinosad, in combination with the use of deltamethrin traps, can slow down the evolution of resistance in Ceratitis capitata, especially when cross-resistance between the pyrethroids is considered. nih.gov

Surveillance and Monitoring of Resistance Development

Regular surveillance and monitoring of insecticide resistance levels in pest populations are critical for informing resistance management strategies. Monitoring helps detect the emergence and spread of resistance early, allowing for timely adjustments in control tactics. irac-online.orgpngimr.org.pg Various methods can be employed for surveillance, including bioassays (such as the CDC bottle bioassay or WHO paper-based bioassays), biochemical assays to measure enzyme activity, and molecular techniques to detect resistance alleles or gene expression changes. pngimr.org.pgnih.govplos.orgnih.govcdc.gov

Monitoring the susceptibility of key pest populations to this compound provides valuable data on the current resistance status. For example, studies in Colombia have monitored the susceptibility of Aedes aegypti populations to this compound using bioassays, revealing varying levels of resistance across different regions. nih.govplos.orgnih.gov Continued and regular monitoring allows control programs to detect reduced susceptibility and adjust guidelines to prevent widespread resistance. pngimr.org.pg Genetic surveillance, specifically monitoring the frequency of resistance-associated alleles like kdr mutations, is also a valuable initiative for improving mosquito-borne disease control measures. nih.govplos.orgnih.gov

Environmental Fate, Degradation, and Ecotoxicology

Environmental Transport and Partitioning

The transport and partitioning of lambda-cyhalothrin in the environment are largely dictated by its distinct physicochemical properties. It is characterized by a low vapor pressure, a low Henry's law constant, high octanol-water partition coefficient (Kow), and high water-solid-organic carbon partition coefficient (Koc) values. nih.govsemanticscholar.org These properties indicate a strong tendency to bind to soil and organic matter rather than remaining in water or air.

This compound exhibits strong adsorption to soil particles, which significantly limits its mobility. inchem.org Studies have shown that it has very low mobility in soil, with the bulk of residues remaining in the top 15 cm of the soil profile. researchgate.net This strong binding is attributed to its high affinity for organic matter, as indicated by its high Koc value, which ranges from 247,000 to 330,000 cm³/g. researchgate.net

The adsorption process is so significant that it is considered virtually irreversible in water. researchgate.net Freundlich adsorption coefficients (Kd) on various mineral soils have been found to range from 1,500 to 33,000, further demonstrating its strong binding capacity. epa.gov This strong adsorption means that the potential for this compound to leach into groundwater is very low. inchem.orgorst.edu Even in cases of flooding, there is no significant release of the compound from the soil into the water. inchem.org

Table 1: Soil Adsorption and Mobility Parameters for this compound

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 247,000 - 330,000 cm³/g | Very strong binding to soil organic matter | researchgate.net |

| Freundlich Adsorption Coefficient (Kd) | 1,500 - 33,000 | Strong adsorption to mineral soils | epa.gov |

| Mobility in Soil | Very Low / Non-mobile | Unlikely to leach into groundwater | inchem.orgresearchgate.net |

| Soil Half-life (Aerobic) | ~30 - 42.6 days | Moderate persistence in soil | researchgate.netorst.edu |

Due to its strong tendency to adsorb to solids, the primary mechanism for the transport of this compound in aquatic environments is through particle-bound movement. researchgate.net When agricultural or urban runoff occurs, the insecticide is predominantly carried on suspended soil particles and organic matter into adjacent water bodies. nih.govresearchgate.net This makes contaminated sediments the main vector for its distribution in aquatic systems. researchgate.net

The binding of this compound to suspended solids and bottom sediments can also mitigate its acute toxicity to aquatic organisms by reducing its immediate bioavailability in the water column. nih.govsemanticscholar.org However, these sediments then act as a long-term reservoir for the pesticide. nih.gov

In aquatic ecosystems, this compound residues dissolved in the water column decrease rapidly. nih.gov This is due to its strong adsorption to suspended solids, sediment, and aquatic organisms like algae and plants. nih.govusda.gov Once adsorbed, the degradation rate of this compound decreases because the molecules are less accessible to breakdown by microorganisms or sunlight compared to when they are freely dissolved. nih.govsemanticscholar.org

Studies have detected this compound residues in surface water from agricultural runoff and in associated sediments. researchgate.net For example, concentrations in water from agricultural watersheds have been measured at 0.11–0.14 µg/L, while sediment residues have ranged from 0.003 to 0.315 µg/g (dry weight). researchgate.net In mesocosm studies, a rapid dissipation from the water column was observed, with over 60% of the initial concentration disappearing within the first 6 hours. researchgate.net The hydrosoil acts as a sink, with concentrations peaking in the sediment days after application. researchgate.netcabidigitallibrary.org

Given its high soil adsorption and low mobility, this compound is considered very unlikely to contaminate groundwater. inchem.orgorst.edu

Degradation Pathways and Metabolite Formation

This compound degrades in the environment through various biotic and abiotic processes. In soil, the primary degradative reactions under aerobic conditions are hydroxylation and hydrolysis. inchem.org This results in the formation of metabolites such as (RS)-alpha-cyano-3-(4-hydroxyphenoxy) benzyl (B1604629) cis-3-(Z-2-chloro- 3,3,3-trifluoroprop-1-enyl)-2,2-di-methylcyclopropanecarboxylate and (RS)-cis-3-(Z- 2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropane- carboxylic acid. inchem.org

Microbial activity is a key factor in the degradation of this compound in both soil and aquatic settings. Various microorganisms can utilize the insecticide as a source of carbon, breaking it down into less complex substances. themedicon.com The rate of microbial degradation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients.

Specific bacterial species have been identified for their capability to degrade this compound. Through enrichment techniques using soil from pesticide-contaminated agricultural fields, several potent bacterial degraders have been isolated and characterized. nih.gov

Stenotrophomonas maltophilia : This bacterium has been shown to be highly effective in both tolerating and degrading this compound, utilizing it as a sole carbon source.

Pseudomonas fluorescens : Identified through morphological and biochemical tests, this species is also capable of degrading the pesticide.

Enterococcus faecalis : This species was isolated from contaminated soil and identified via 16S rRNA analysis as a this compound degrader.

Bacillus sp. : Several studies have highlighted the efficacy of Bacillus species, including Bacillus subtilis, Bacillus megaterium, and Bacillus cereus, in the biodegradation of this compound. nih.govbsss.bgresearchgate.net Strains of Bacillus subtilis have demonstrated a high degradation percentage (95.72% to 99.52%) in vitro within 48 hours and have also been shown to effectively remove pesticide residues from seedlings in greenhouse conditions. nih.gov

Table 2: Bacteria Involved in this compound Degradation

| Bacterial Species | Key Findings | Source |

|---|---|---|

| Stenotrophomonas maltophilia | Effective in tolerating and degrading the pesticide; utilizes it as a sole carbon source. | |

| Pseudomonas fluorescens | Identified as capable of degrading this compound. | |

| Enterococcus faecalis | Isolated from contaminated soil and confirmed as a degrader through 16S rRNA analysis. | |

| Bacillus subtilis | Achieved 95.72% to 99.52% degradation in vitro within 48 hours; promotes plant growth. | nih.gov |

| Other Bacillus sp. | Species like B. megaterium, B. lentus, and B. cereus identified as potential degraders. | bsss.bg |

Photodegradation Processes

The environmental persistence of this compound is significantly influenced by photodegradation, a process driven by sunlight. orst.edumdpi.comorst.edu Exposure to ultraviolet (UV) radiation initiates a series of chemical reactions that break down the this compound molecule into various smaller compounds. mdpi.comresearchgate.net Studies have shown that under direct UV light, the degradation of this compound can be rapid, with a 50% reduction observed within 20 minutes of exposure. mdpi.com The primary photodegradation pathways include decarboxylation, ester bond cleavage, reductive dehalogenation, and phenyl group removal. nih.govresearchgate.net

One of the principal mechanisms in the photodegradation of this compound involves the cleavage of the ester bond and decarboxylation. researchgate.netnih.govresearchgate.net Ester bond cleavage breaks the molecule into two main fragments: 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and (3-phenoxyphenyl)acetonitrile. researchgate.net Another identified photoproduct, (3-phenoxyphenyl)methanol, can be formed through the cleavage of the ester bond followed by the loss of the cyano group. researchgate.net The decarboxylation pathway leads to the formation of decarboxycyhalothrin. researchgate.net

The removal of the phenyl group has also been cited as a possible photodegradation pathway for this compound. nih.gov This process would result in the breakdown of the phenoxybenzyl portion of the molecule, further contributing to its environmental degradation. The photoproduct 1-methyl-3-phenoxybenzene may be formed through the loss of the hydroxyl or cyano group from other degradation intermediates. researchgate.net

Hydrolytic Degradation (pH Dependence)

The stability of this compound in aquatic environments is highly dependent on the pH of the water. inchem.org Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for this insecticide, particularly in alkaline conditions. researchgate.netinchem.org

This compound is relatively stable in acidic to neutral aqueous solutions. inchem.orgherts.ac.uk Studies have shown that at pH 5 and pH 7, little to no hydrolysis occurs. orst.eduinchem.org However, as the pH increases into the alkaline range, the rate of hydrolysis accelerates significantly. inchem.orgepa.gov In an aqueous solution with a pH of 9, the half-life of this compound is approximately 7 days. orst.eduinchem.org This degradation process involves the nucleophilic attack of the hydroxyl ion, leading to the cleavage of the ester bond and the formation of a cyanohydrin derivative, which then degrades to yield hydrogen cyanide and 3-phenoxybenzaldehyde. researchgate.net

Hydrolytic Stability of this compound at Different pH Levels

| pH Level | Half-Life (at 25°C) | Reference |

|---|---|---|

| 5 | Stable | orst.eduinchem.org |

| 7 | Stable | orst.eduinchem.org |

| 9 | ~7 days | orst.eduinchem.org |

Identification of Degradation Products and Intermediates (e.g., 3-phenoxybenzaldehyde)

The degradation of this compound through various environmental processes results in the formation of several intermediate and final breakdown products. One of the most frequently reported degradation products is 3-phenoxybenzaldehyde. scielo.brresearchgate.net This compound, which can have its own environmental and toxicological implications, is formed through both hydrolytic and photodegradation pathways. researchgate.netscielo.br

In addition to 3-phenoxybenzaldehyde, scientific studies have identified a number of other degradation products and intermediates. Through chemical oxidation processes, a total of twelve derivative products have been identified. scielo.brresearchgate.net Some of the key identified metabolites from various degradation routes include:

3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid researchgate.net

(3-phenoxyphenyl)acetonitrile researchgate.net

(3-phenoxyphenyl)methanol researchgate.net

Decarboxycyhalothrin researchgate.net

1-methyl-3-phenoxybenzene researchgate.net

The identification of these compounds is crucial for understanding the complete environmental fate of this compound and for assessing the potential impact of its breakdown products on the ecosystem.

Ecotoxicological Impacts on Non-Target Organisms

This compound is recognized for its high toxicity to a wide range of non-target organisms, particularly aquatic life and beneficial insects. orst.eduawhhe.am Its strong binding affinity to soil and sediment can reduce its bioavailability in the water column, which may lessen the immediate risk to some aquatic organisms. orst.edu However, residues in sediment can still pose a significant threat. usda.gov

Aquatic Organisms: this compound is classified as very highly toxic to both freshwater fish and aquatic invertebrates. orst.eduepa.gov The lethal concentration (LC50) for fish and the effective concentration (EC50) for aquatic invertebrates are typically in the low microgram per liter (µg/L) range, indicating that even minute concentrations can be harmful. orst.edu

Toxicity of this compound to Various Aquatic Organisms

| Organism | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.24 | awhhe.am |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 0.21 | awhhe.am |

| Golden Orfe (Leuciscus idus) | 96-hour LC50 | 0.078 | usda.gov |

| Climbing Perch (Anabas testudineus) | 96-hour LC50 | 0.020 mg/20L* | fisheriesjournal.com |

| Daphnia magna (Water Flea) | 48-hour EC50 | 0.36 | |

| Hyalella azteca (Amphipod) | EC50 | 0.0023 | |

| Mysid Shrimp | LC50 | 4.9 | awhhe.am |

*Value reported as mg/20L.

Terrestrial Organisms: In the terrestrial environment, this compound poses a significant risk to beneficial insects, particularly honey bees. orst.edu It is highly toxic to bees through both contact and ingestion. orst.edumda.state.mn.us However, its toxicity to birds is considered to be low. orst.eduawhhe.am For soil-dwelling organisms like earthworms, the toxicity can vary depending on soil type and temperature conditions. nih.gov

Toxicity of this compound to Terrestrial Non-Target Organisms

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Honey Bee (Apis mellifera) - Contact | LD50 | 0.038 - 0.051 µg/bee | orst.edumda.state.mn.usnih.govmdpi.com |

| Honey Bee (Apis mellifera) - Oral | LD50 | 0.91 - 0.97 µg/bee | orst.edumdpi.com |

| Bobwhite Quail | LD50 | >3920 mg/kg | orst.edu |

| Mallard Duck | LD50 | >3950 mg/kg | awhhe.am |

| Earthworm (Eisenia fetida) - Tropical Conditions | LC50 | 68.5 - 229 mg a.i./kg DW | nih.gov |

| Earthworm (Eisenia fetida) - Temperate Conditions | LC50 | 99.8 - 140 mg a.i./kg DW | nih.gov |

| Earthworm (Eisenia fetida) - Growth | EC50 | 5.41 mg a.i./kg soil | cdnsciencepub.com |

Aquatic Organisms (Fish and Invertebrates)

This compound is recognized for its high toxicity to a wide range of aquatic organisms, including both fish and invertebrates. orst.eduwho.int Its impact in aquatic environments is a significant area of ecotoxicological research.

The acute toxicity of this compound to aquatic life is well-documented, with studies consistently showing it to be very highly toxic to both freshwater and estuarine fish and invertebrates. epa.gov Laboratory assessments under constant exposure conditions have established its high toxicity, with 96-hour median lethal concentration (LC50) values for fish ranging from 0.2 to 1.3 µg/L. who.int Aquatic invertebrates are even more sensitive, with 48-hour LC50 values falling between 0.008 and 0.4 µg/L. who.int The U.S. EPA reports that for freshwater fish and invertebrates, the effective concentration that affects 50% of the population (EC50) for the amphipod is 6.7 parts per billion (ppb), and for estuarine species, the EC50 for mysid shrimp is as low as 4.9 parts per trillion (ppt). epa.gov Chronic toxicity assessments have determined the maximum acceptable toxicant concentration (MATC) for daphnia to be 2.3 ppt (B1677978) and for shrimp to be 0.3 ppt. epa.gov

Specific studies have revealed varying sensitivities among different species. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported as 0.24 µg/L, while for bluegill sunfish (Lepomis macrochirus), it is 0.21 µg/L. usda.gov Another study found the 96-hour LC50 for the freshwater fish Anabas testudineus to be approximately 0.020 mg/20L. fisheriesjournal.com For the fish Cyprinus carpio, the 96-hour LC50 value was determined to be 1.62 µg/L. researchgate.net In a study on Nile Tilapia (Oreochromis niloticus) juveniles, the 96-hour LC50 for this compound was found to be 0.0029 ppm. nih.gov

Aquatic invertebrates show a high degree of susceptibility. The 48-hour EC50 for Daphnia magna is 0.3 µg/L. orst.edu The midge Chaoborus obscuripes has been identified as a particularly sensitive species, with a 96-hour EC50 of 3.8 ng/L. wur.nlephemeroptera-galactica.com Other sensitive organisms include mayfly larvae (Cloeon dipterum) and various macrocrustaceans, with EC50 values typically between 10 and 100 ng/L. ephemeroptera-galactica.com

| Species | Organism Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| Fish (general) | Fish | 96-h LC50 | 0.2 - 1.3 µg/L | who.int |

| Aquatic Invertebrates (general) | Invertebrate | 48-h LC50 | 0.008 - 0.4 µg/L | who.int |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 0.24 µg/L | usda.gov |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | 96-h LC50 | 0.21 µg/L | usda.gov |

| Cyprinus carpio (Common Carp) | Fish | 96-h LC50 | 1.62 µg/L | researchgate.net |

| Oreochromis niloticus (Nile Tilapia) | Fish | 96-h LC50 | 0.0029 ppm | nih.gov |

| Amphipod | Invertebrate | EC50 | 6.7 ppb | epa.gov |

| Mysid Shrimp | Invertebrate | EC50 | 4.9 ppt | epa.gov |

| Daphnia magna | Invertebrate | 48-h EC50 | 0.3 µg/L | orst.edu |

| Chaoborus obscuripes (Midge) | Invertebrate | 96-h EC50 | 3.8 ng/L | wur.nl |

Laboratory studies indicate that this compound has the potential to bioaccumulate in fish. orst.eduorst.edu The compound is lipophilic, meaning it has a tendency to accumulate in the fatty tissues of organisms. fisheriesjournal.com Accumulation studies conducted under laboratory conditions with constant concentrations showed rapid uptake in fish, with accumulation factors reported between 1,000 and 2,000. who.int The bioconcentration factor (BCF) for fish has been reported to range from 1,600 to 2,240. openrepository.com Another report cited bioaccumulation factors of up to 7,340 times in fish viscera, although depuration (the process of losing the accumulated substance) was greater than 77%. epa.gov The primary residue found in fish tissues is unchanged cyhalothrin (B162358). who.int Despite the high potential for bioaccumulation shown in lab settings, the rapid degradation and strong adsorption of this compound to sediment and organic matter in natural environments may reduce its bioavailability and thus lessen the risk to aquatic organisms. orst.edunih.gov

The introduction of this compound into aquatic ecosystems can have significant, though sometimes transient, effects on community structure. orst.edu In large-scale mesocosm studies, which simulate natural aquatic environments, zooplankton populations, particularly copepods, were negatively affected at high application rates. taylorfrancis.com Macroinvertebrate communities were also impacted by high concentrations, with some changes observed even at medium rates. taylorfrancis.com However, at the lowest treatment levels in some studies, no significant effects on the algal community were observed. researchgate.net

Field studies have shown that adverse effects on aquatic invertebrates can be temporary. orst.edu In simulated paddy field-pond ecosystems, water overflow from a treated paddy field 12 hours after application was severely hazardous to shrimp, though it did not cause injury to fish, clams, or crabs. nih.gov No injury to shrimp was observed when the overflow occurred four days after application, which is attributed to the rapid degradation of the compound in water. nih.gov Other studies have noted that while some macroinvertebrate populations are impacted, there can be a negligible effect at low application rates. taylorfrancis.com The strong adsorption of this compound to soil and sediment is a key factor that can mitigate its risk to aquatic organisms in real-world scenarios. orst.edu

Terrestrial Invertebrates (e.g., Honeybees, Earthworms, Non-target Arthropods)

This compound's insecticidal properties extend to non-target terrestrial invertebrates, posing risks to beneficial organisms such as pollinators and soil fauna.

This compound is highly toxic to honeybees (Apis mellifera) through both direct contact and ingestion. orst.edu The acute contact LD50 (the dose that is lethal to 50% of the test population) is reported to be 0.038 µ g/bee , while the acute oral LD50 is 0.91 µ g/bee . nih.govmdpi.com Another source states the contact LD50 is 0.051 µ g/bee and the oral LD50 is 0.97 µ g/bee . orst.edu Studies on honeybee larvae have shown they are more sensitive, with a chronic LD50 value of 0.040 µg a.i./larva compared to an acute LD50 of 0.058 µg a.i./larva, indicating higher toxicity with prolonged exposure. nih.govmdpi.com Despite its high intrinsic toxicity in laboratory settings, some field studies have not observed an increased risk to bees, which may be due to factors like repellent properties of the chemical or application timing that avoids peak bee foraging activity. orst.eduorst.edu However, exposure can lead to sublethal effects, including disruptions in foraging activities, impaired memory, and a shortened lifespan. nih.govmdpi.com

| Exposure Route | Developmental Stage | Endpoint | Value (µg/bee or larva) | Reference |

|---|---|---|---|---|

| Contact | Adult | Acute LD50 | 0.038 | nih.gov |

| Oral | Adult | Acute LD50 | 0.91 | nih.gov |

| Contact | Adult | Acute LD50 | 0.051 | orst.edu |

| Oral | Adult | Acute LD50 | 0.97 | orst.edu |

| Oral | Larva | Acute LD50 | 0.058 | nih.gov |

| Oral | Larva | Chronic LD50 | 0.040 | nih.gov |

This compound can adversely affect soil-dwelling organisms, which are crucial for soil health and function. nih.gov Laboratory studies on the earthworm Eisenia fetida have been conducted to assess its toxicity. nih.gov The effects can vary depending on soil type and temperature. nih.gov Under temperate conditions (20°C), the LC50 values ranged from 99.8 to 140 mg a.i./kg dry weight (DW) of soil, while under tropical conditions (28°C), the LC50 values were between 68.5 and 229 mg a.i./kg DW. nih.govdocumentsdelivered.com Chronic effects, measured as the concentration that affects 50% of the population's reproduction or growth (EC50), were observed at 37.4-44.5 mg a.i./kg DW at temperate temperatures and 54.2-60.2 mg a.i./kg DW at tropical temperatures. nih.govdocumentsdelivered.com One study identified a relatively low LC50 of 0.25 ml/l for the earthworm Eudrilus eugeniae, noting that sublethal effects included inhibited growth and reproductive capacity. ijzi.net

The impact of this compound extends to other non-target arthropods on the soil surface. Field studies in irrigated rice have shown a significant initial decrease in populations of natural enemies like spiders (Araneidae) and predatory mites (Phytoseiidae) following application. unl.eduunl.edu Similarly, studies in pastures have detected negative effects on certain species of carabid beetles (Ferionomorpha nebroides, F. aerea) and spiders (Lycosidae, Gnaphosidae), although populations sometimes recovered over a period of 60 days. researchgate.net The insecticide's impact on these predator populations can disrupt natural pest control within agroecosystems. unl.eduunl.edu

| Condition | Endpoint | Value (mg a.i./kg dry weight) | Reference |

|---|---|---|---|

| Temperate (20°C) | LC50 | 99.8 - 140 | nih.gov |

| Tropical (28°C) | LC50 | 68.5 - 229 | nih.gov |

| Temperate (20°C) | EC50 (Reproduction/Growth) | 37.4 - 44.5 | nih.gov |

| Tropical (28°C) | EC50 (Reproduction/Growth) | 54.2 - 60.2 | nih.gov |

Avian Species (Birds)

This compound exhibits low toxicity to avian species on an acute oral and sub-acute dietary basis. nih.gov Extensive testing on representative species such as the Mallard duck (Anas platyrhynchos) and the Northern Bobwhite quail (Colinus virginianus) has been conducted to determine the potential risk to birds.

Acute oral toxicity studies, which involve a single dose, have established a high LD50 (lethal dose for 50% of the test population) for this compound in birds, indicating that a large amount of the substance is required to cause mortality. nih.gov For instance, the acute oral LD50 for Mallard ducks has been reported to be greater than 3950 mg/kg. researchgate.net

Sub-acute dietary studies, where the substance is incorporated into the birds' feed for a period of time, also demonstrate low toxicity. The 5-day dietary LC50 (lethal concentration for 50% of the test population) for Mallard ducks was found to be 3948 mg/kg. researchgate.net Similarly, studies on Bobwhite quail have shown high LC50 values. epa.gov

While lethal effects are observed only at very high doses, sub-lethal effects have been noted in some studies. These can include reduced body weight and feed consumption at high exposure levels. orst.edu However, reproductive studies in Mallards and Bobwhite quail have generally shown no adverse effects on reproductive parameters at environmentally relevant concentrations. epa.gov

Interactive Data Table: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg) | Toxicity Category |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | >3950 | Practically Non-toxic |

| Mallard Duck (Anas platyrhynchos) | 5-Day Dietary | LC50 | 3948 | Slightly Toxic |

| Northern Bobwhite Quail (Colinus virginianus) | 5-Day Dietary | LC50 | >5300 | Practically Non-toxic |

| Chicks | Acute Oral | LD50 | 228.5 | Moderately Toxic |

Mammalian Wildlife

This compound is classified as moderately to highly toxic to mammals through oral exposure. nih.govwho.int The toxicity varies depending on the species and the exposure route.

Acute oral toxicity studies in laboratory animals have established LD50 values for several species. For rats, the oral LD50 has been reported in the range of 56-79 mg/kg of body weight. orst.eduwho.int Mice have been shown to be more sensitive, with a reported oral LD50 of approximately 20 mg/kg. orst.edu Clinical signs of acute toxicity in mammals are consistent with Type II pyrethroids and can include neurotoxic effects such as tremors, salivation, and ataxia. who.int

Chronic toxicity studies, which involve long-term exposure to lower doses, have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL). In a 90-day feeding study with rats, the NOAEL was established based on reduced body-weight gain and food consumption at higher doses. who.int In a one-year study with dogs, the NOAEL was determined based on the absence of clinical signs of neurotoxicity. who.int

Reproductive toxicity studies in rats have shown no adverse effects on fertility or reproductive performance at doses that did not cause maternal toxicity. orst.eduepa.gov Similarly, developmental toxicity studies in rats and rabbits did not show any teratogenic effects. orst.eduepa.gov

Interactive Data Table: Mammalian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg) |

| Rat | Acute Oral | LD50 | 56-79 |

| Mouse | Acute Oral | LD50 | 20 |

| Dog | 1-Year Oral | NOAEL | 0.5 |

| Rat | 90-Day Oral | NOAEL | 2.5 |

| Rat | 3-Generation Reproduction | NOAEL | 5.0 |

Impacts on Plant Physiology and Growth

While primarily an insecticide, this compound can have various effects on non-target plants, influencing their physiological processes and growth. researchgate.net

Effects on Photosynthetic Characteristics (e.g., Photosystem II)

Foliar application of this compound can impact the photosynthetic apparatus of plants, particularly Photosystem II (PSII). mdpi.com Studies have shown that while recommended concentrations may not have a significant negative effect on photosynthetic parameters, an overdose can lead to transient changes. mdpi.comresearchgate.net

High concentrations of this compound have been observed to cause a decrease in the maximum quantum yield of PSII (Fv/Fm) and the performance index (PIABS), indicating a stress-induced reduction in photosynthetic efficiency. mdpi.comresearchgate.net These effects, however, are often temporary, with the photosynthetic parameters returning to normal levels within a short period after application. mdpi.com In some cases, an initial decrease in net photosynthesis has been reported, which may be linked to the inhibition of chloroplastic processes. mdpi.com

Influence on Seed Germination and Seedling Vigor